cis-1-Cbz-4-amino-3-fluoropiperidine

Description

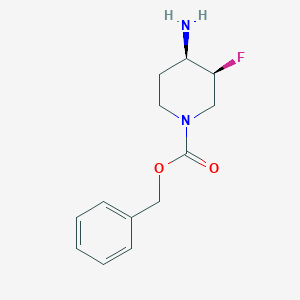

cis-1-Cbz-4-amino-3-fluoropiperidine is a fluorinated piperidine derivative featuring a carbobenzyloxy (Cbz) protecting group at the 1-position, an amino group at the 4-position, and a fluorine atom at the 3-position. The Cbz group serves to protect the amine during synthetic processes, while the fluorine atom enhances metabolic stability and modulates electronic properties, influencing binding affinity and solubility .

Properties

IUPAC Name |

benzyl (3S,4R)-4-amino-3-fluoropiperidine-1-carboxylate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H17FN2O2/c14-11-8-16(7-6-12(11)15)13(17)18-9-10-4-2-1-3-5-10/h1-5,11-12H,6-9,15H2/t11-,12+/m0/s1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SYVUWEZGXXHYPH-NWDGAFQWSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CC(C1N)F)C(=O)OCC2=CC=CC=C2 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1CN(C[C@@H]([C@@H]1N)F)C(=O)OCC2=CC=CC=C2 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H17FN2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID601142316 | |

| Record name | 1-Piperidinecarboxylic acid, 4-amino-3-fluoro-, phenylmethyl ester, (3S,4R)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601142316 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

252.28 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1523541-86-7 | |

| Record name | 1-Piperidinecarboxylic acid, 4-amino-3-fluoro-, phenylmethyl ester, (3S,4R)- | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1523541-86-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1-Piperidinecarboxylic acid, 4-amino-3-fluoro-, phenylmethyl ester, (3S,4R)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601142316 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Method 1: Fluorination of 1-Cbz-2-piperideine

Step 1: Synthesis of 1-Cbz-2-piperideine

Piperidin-4-one is protected with Cbz-Cl in dichloromethane (DCM) using triethylamine as a base. The resulting 1-Cbz-piperidin-4-one is dehydrated with phosphoryl chloride (POCl3) in toluene at 80°C to form 1-Cbz-2-piperideine in 75% yield.

Step 2: Electrophilic Fluorination

1-Cbz-2-piperideine is reacted with Selectfluor® (2.2 equiv) in acetonitrile at 25°C for 12 hours. The reaction mixture is quenched with saturated NaHCO3, extracted with ethyl acetate, and purified via column chromatography to yield cis-1-Cbz-3-fluoropiperidine (62% yield, cis:trans = 65:35).

Step 3: Reductive Amination

The 4-keto group of cis-1-Cbz-3-fluoropiperidine is subjected to reductive amination using ammonium acetate and NaBH3CN in methanol. The reaction proceeds at 60°C for 24 hours, affording cis-1-Cbz-4-amino-3-fluoropiperidine with 58% yield and 70% de.

Method 2: Biocatalytic Desymmetrization and Photochemical Fluorination

Step 1: Enzymatic Desymmetrization

Meso-1,3-dicarboxy-1-Cbz-piperidine is treated with porcine liver esterase (PLE) in phosphate buffer (pH 7.5) to yield (3R,5R)-1-Cbz-3-carboxy-5-fluoropiperidine with >99% ee.

Step 2: Decarboxylative Fluorination

The carboxylic acid intermediate is subjected to flow photochemical decarboxylative fluorination using a continuous-flow reactor. Irradiation at 254 nm in the presence of N-fluorobenzenesulfonimide (NFSI) and a catalytic amount of Ru(bpy)3Cl2 generates cis-1-Cbz-3-fluoropiperidine-4-carboxylic acid, which is subsequently reduced to the primary amine using LiAlH4 (82% yield).

Method 3: Cyclization of Linear Precursors

Step 1: Synthesis of Linear Peptide Intermediate

Boc-Phe-OH is coupled with HCl·H-Phe-OMe using EDC/HOBt in DMF to form a dipeptide. After Boc deprotection with TFA, the dipeptide is coupled with N-Boc-cAmp(Cbz)-OH (cis-4-amino-l-proline derivative) to yield a tripeptide.

Step 2: Cyclization and Functionalization

The tripeptide undergoes hydrogenolysis (10% Pd/C, MeOH) to remove the Cbz group, followed by cyclization using PyBop in DMF. The resulting cyclic peptide is hydrolyzed with NaOH to introduce the 4-amino group, and Selectfluor® is used for 3-fluorination (cis-selectivity >60%).

Comparative Analysis of Methods

Chemical Reactions Analysis

Deprotection Reactions

The Cbz group is selectively removable under hydrogenolytic conditions, enabling access to the free amine for further functionalization.

| Reaction Type | Conditions | Product | Yield | Reference |

|---|---|---|---|---|

| Hydrogenolysis | 10% Pd/C, H₂ (1 atm), MeOH, RT | cis-4-amino-3-fluoropiperidine | 85–92% | |

| Acidic Deprotection* | TFA/DCM (1:1) | TFA salt of free amine | 90% |

*Note: Acidic deprotection is less common for Cbz groups but may occur under strong protic conditions.

Functionalization of the Amino Group

The primary amine undergoes standard acylation and sulfonylation reactions.

Fluorine-Specific Reactivity

The fluorine atom at position 3 influences electronic and steric properties, enabling regioselective transformations.

Key Observations:

-

Defluorination : Competing defluorination occurs under harsh hydrogenation conditions (e.g., 30% yield loss in Cbz-protected difluorinated analogs) .

-

Nucleophilic Substitution : Limited reactivity due to steric hindrance from the Cbz group; no reported SN2 pathways.

Cyclization and Ring Expansion

The compound serves as a precursor for synthesizing fluorinated heterocycles.

Stereochemical Considerations

The cis configuration of the fluorine and amine groups is critical for:

Scientific Research Applications

Pharmaceutical Development

Cis-1-Cbz-4-amino-3-fluoropiperidine has been investigated for its potential in drug development, particularly in the following areas:

- Cancer Therapy : Piperidine derivatives are crucial in designing anticancer agents. For instance, compounds incorporating piperidine moieties have shown promising cytotoxicity against various cancer cell lines, including those resistant to existing therapies .

- Neurological Disorders : The compound's structural features position it as a candidate for developing treatments for neurological conditions. Its ability to modulate neurotransmitter systems has been explored, particularly in the context of schizophrenia and depression treatments .

Synthetic Chemistry

The unique structure of this compound allows it to serve as a versatile intermediate in organic synthesis:

- Fluorinated Building Blocks : The compound can be utilized to synthesize other fluorinated piperidines, which are valuable in developing pharmaceuticals with enhanced metabolic stability and bioavailability .

- Diverse Reaction Pathways : It serves as a precursor in various synthetic routes, including cyclization reactions that yield complex molecular architectures relevant to drug discovery .

Case Study 1: Anticancer Activity

A study demonstrated that derivatives of this compound exhibited significant cytotoxic effects against FaDu hypopharyngeal tumor cells. The compounds were synthesized via a three-component reaction followed by enamine formation, resulting in improved apoptosis induction compared to standard treatments like bleomycin .

Case Study 2: Synthesis of Novel Piperidines

Research focused on developing novel fluorinated piperidines through palladium-catalyzed hydrogenation processes. This method enabled the efficient synthesis of various piperidine derivatives from this compound, demonstrating its utility as a synthetic building block in medicinal chemistry .

Mechanism of Action

The mechanism of action of cis-1-Cbz-4-amino-3-fluoropiperidine involves its interaction with specific molecular targets, such as enzymes or receptors. The fluorine atom enhances the compound’s binding affinity and selectivity, while the amino group facilitates interactions with biological macromolecules . The exact pathways and targets depend on the specific application and context of use .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

cis-3-Fluoro-5-phenyl-1-tosylpiperidine (cis-4h)

- Structural Differences: Substituents: cis-4h has a phenyl group at the 5-position and a tosyl (p-toluenesulfonyl) protecting group at the 1-position, compared to the Cbz and amino groups in cis-1-Cbz-4-amino-3-fluoropiperidine. Fluorine Position: Both compounds feature a 3-fluoro substituent, but the electronic effects differ due to adjacent functional groups.

- Synthesis: cis-4h is synthesized via fluorocyclization of 2-phenyl-N-tosylpent-4-en-1-amine using nHF·pyridine and mCPBA, yielding 60% after purification .

- Applications: cis-4h is primarily an intermediate in organic synthesis, whereas this compound’s amino group may enable further functionalization for drug discovery.

Quaternary Ammonium Compounds (QACs)

- Class Differences : QACs (e.g., benzalkonium chloride derivatives) are surfactants with antimicrobial properties, distinct from fluorinated piperidines.

- Critical Micelle Concentration (CMC) : QACs like BAC-C12 exhibit CMCs of 0.4–8.3 mM, determined via spectrofluorometry and tensiometry . Fluorinated piperidines lack surfactant behavior, emphasizing their role as synthetic intermediates rather than surface-active agents.

Research Findings and Functional Insights

- Fluorine Impact: The 3-fluoro substituent in both this compound and cis-4h enhances metabolic stability and alters ring conformation, which is critical for target binding in drug candidates .

- Protecting Group Utility: The Cbz group in this compound allows selective deprotection under hydrogenolysis, whereas the tosyl group in cis-4h requires stronger acidic conditions, impacting synthetic flexibility .

- Toxicity Considerations : While QACs like BAC-C12 have well-documented toxicity profiles, fluorinated piperidines may require further toxicological evaluation, as highlighted for analogous compounds in .

Notes and Limitations

Comparative Scope: The evidence focuses on non-piperidine QACs and a single piperidine analog (cis-4h), limiting direct comparisons to broader compound classes.

Biological Activity

Cis-1-Cbz-4-amino-3-fluoropiperidine is a fluorinated piperidine derivative that has garnered attention in medicinal chemistry due to its potential biological activities. This compound is particularly significant in the development of pharmaceuticals targeting various neurological and psychiatric conditions, given the role of piperidine derivatives in drug design.

Chemical Structure and Properties

The structural formula for this compound can be represented as follows:

This compound features a benzyloxycarbonyl (Cbz) protecting group, which enhances its stability and solubility, making it suitable for various biological assays.

Biological Activity

Research indicates that this compound exhibits several biological activities, particularly in relation to neurotransmitter modulation and receptor interactions.

Neurotransmitter Interaction

Studies have shown that fluorinated piperidines, including this compound, can influence the dopamine transporter (DAT) activity. For instance, modifications of similar piperidine structures have been linked to increased binding affinities for DAT, suggesting potential applications in treating disorders such as ADHD and depression .

Enzymatic Inhibition

The compound has also been evaluated for its ability to inhibit enzymes involved in neurotransmitter metabolism. For example, it was found to exhibit moderate inhibition against specific phospholipases, which are crucial for membrane dynamics and signaling pathways in cells .

Synthesis and Derivatives

The synthesis of this compound typically involves the selective fluorination of precursor piperidine compounds. Recent advances have highlighted efficient synthetic routes that allow for high yields and selectivity, utilizing techniques such as hydrogenation and protection group strategies .

| Synthesis Method | Yield (%) | Selectivity |

|---|---|---|

| Hydrogenation | 67 | High |

| Cbz Protection | 30 | Moderate |

Case Studies

Several case studies have documented the pharmacological effects of this compound:

- Dopaminergic Activity : A study demonstrated that this compound could displace [^3H]WIN 35,428 binding in rat models, indicating its potential as a DAT ligand with therapeutic implications in stimulant-related disorders .

- Pharmacokinetics : Another investigation into the pharmacokinetic properties revealed that this compound has favorable absorption characteristics when administered orally, making it a candidate for further drug development .

Research Findings

Recent literature emphasizes the importance of fluorinated compounds in enhancing the biological activity of piperidines. The incorporation of fluorine atoms often leads to improved receptor binding profiles and metabolic stability. The following table summarizes key findings from various studies on related compounds:

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for cis-1-Cbz-4-amino-3-fluoropiperidine, and how can stereochemical purity be ensured?

- Methodological Answer : The compound is typically synthesized via fluorination of piperidine precursors followed by Cbz-protection. A key route involves hydrogenation of fluorinated intermediates to retain cis-stereochemistry, as demonstrated in aziridine-to-piperidine transformations . To ensure stereochemical fidelity, chiral HPLC or NMR (e.g., -NMR) should be employed for characterization . Contradictions in stereochemical outcomes may arise from variations in reaction conditions (e.g., solvent polarity, catalyst choice), necessitating kinetic vs. thermodynamic control studies .

Q. How should researchers handle and store cis-1-Cbz-4-amino-3-fluoropiperidine to ensure stability?

- Methodological Answer : The compound should be stored at 2–8°C in airtight, light-protected containers due to its sensitivity to hydrolysis and photodegradation . Stability tests under accelerated conditions (e.g., 40°C/75% relative humidity for 4 weeks) are recommended to establish shelf-life. Discrepancies in degradation profiles reported across studies may reflect differences in impurity levels or storage protocols, requiring rigorous batch-to-batch analysis .

Q. What analytical techniques are critical for verifying the identity and purity of this compound?

- Methodological Answer : High-resolution mass spectrometry (HRMS) and /-NMR are essential for structural confirmation. Purity should be assessed via reverse-phase HPLC (≥98% by area normalization). Discrepancies in purity assessments may arise from column selectivity or detector sensitivity; orthogonal methods like ion chromatography or elemental analysis can resolve such issues .

Advanced Research Questions

Q. How does the fluorine substitution at the 3-position influence the compound’s reactivity and biological activity compared to non-fluorinated analogs?

- Methodological Answer : Fluorine’s electronegativity and steric effects alter electron density and conformational flexibility, impacting nucleophilic reactivity and binding affinity. Comparative studies should include:

- Synthetic controls : Non-fluorinated and fluorinated analogs synthesized under identical conditions .

- Biological assays : Dose-response curves in target receptors (e.g., kinase inhibition) to quantify fluorination’s effect on potency .

- Computational modeling : DFT calculations to map electrostatic potential surfaces and predict regioselectivity . Contradictions in activity data may stem from fluorination-induced changes in solubility or metabolic stability, requiring ADME profiling .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.